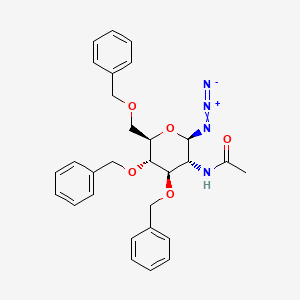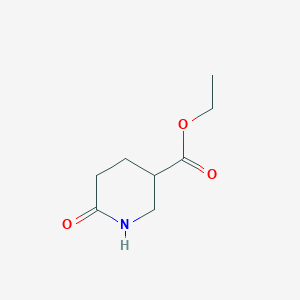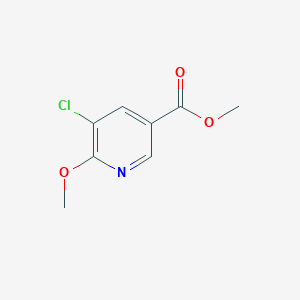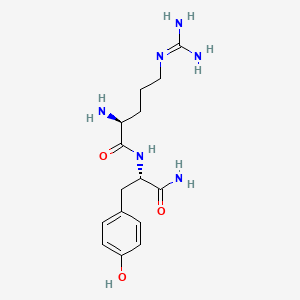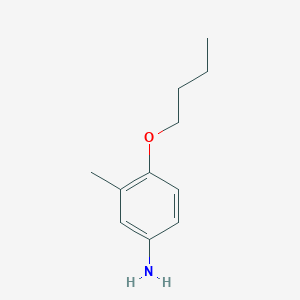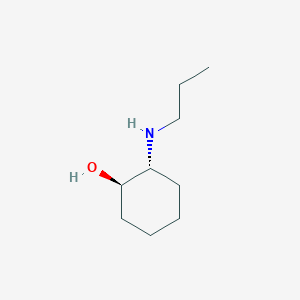
(1R,2R)-2-(Propylamino)cyclohexanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related cyclohexanol derivatives often involves multi-step reactions with careful control of reaction conditions to achieve the desired stereochemistry. For example, the synthesis of ethyl cis-(1S,2R/1R,2S)-2-aminocyclohex-1-yl-N-(thymin-1-yl-acetyl) glycinate was reported through enzymatic resolution of racemic trans-2-azido cyclohexanols . Similarly, the synthesis of 2-(cyclohexylamino)-6,7-dihydro-3-aryl-1H-indole-4(5H)-ones was achieved via a one-pot multi-component reaction . These methods could potentially be adapted for the synthesis of (1R,2R)-2-(Propylamino)cyclohexanol.
Molecular Structure Analysis
The molecular structure of cyclohexanol derivatives is characterized by techniques such as X-ray crystallography, NMR, and FT-IR. For instance, the crystal structure of a menthoxy cyclohexylaminobutyrolactone derivative was determined by single-crystal X-ray diffraction, revealing the functionalized N-cyclohexylamino group linked to butyrolactone . Computational studies, such as density functional theory (DFT), are also used to predict geometrical structures and vibrational frequencies, as seen in the study of 2-(cyclohexylamino)-2-oxo-1-(pyridin-2-yl)ethyl benzoate .
Chemical Reactions Analysis
Cyclohexanol derivatives can participate in various chemical reactions, often as intermediates or final products. The Mannich reaction is one such example, where a new Mannich β-amino carbonyl compound was synthesized from 4-methylcyclohexan-1-one, aniline, and 4-methylbenzaldehyde . The reactivity of these compounds can be influenced by their stereochemistry and functional groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclohexanol derivatives are determined using a range of physico-chemical tools. These properties include melting points, solubility, and spectroscopic characteristics such as IR, NMR, and mass spectra. For example, the antimicrobial activity and molecular docking of 2,6-bis(hydroxy(phenyl)methyl)cyclohexanone were investigated, demonstrating the potential biological applications of these compounds . Additionally, the optical resolution of ketones using a cyclohexanol derivative as a reagent highlights the chiral nature and potential for enantioselective synthesis .
Applications De Recherche Scientifique
Oxidation of Cyclohexane
Cyclohexane oxidation is a crucial chemical reaction for producing cyclohexanol and cyclohexanone, key intermediates for nylon production. Research has explored various catalysts and conditions to improve this process's efficiency and selectivity. Metal and metal oxide catalysts, especially gold nanoparticles on silica, have shown high selectivity and conversion rates. Additionally, hydrochloric acid as an additive and the presence of water on catalyst surfaces have been effective in enhancing photocatalytic oxidation reactions (Abutaleb & Ali, 2021; khirsariya & Mewada, 2014).
Application in Environmental Chemistry
Cyclodextrin-epichlorohydrin polymers, which can include cyclohexanol derivatives, have been studied for their environmental applications, especially in water and wastewater treatment. These materials form inclusion complexes with pollutants, allowing for efficient removal from aqueous solutions. Research spans the synthesis of these materials, their structural characterization, and application in removing pollutants from wastewater, demonstrating a correlation between polymer structure and adsorption properties (Crini, 2021).
Drug Delivery Systems
Cyclodextrins and their derivatives are significant in drug delivery, improving solubility, stability, and bioavailability of drugs. Studies have highlighted their role in forming inclusion complexes with drugs, enhancing the performance of pharmaceutical formulations. The versatility of cyclodextrins has been explored in designing various delivery systems, such as liposomes, microspheres, and nanoparticles, significantly impacting protein, peptide, and gene delivery (Challa et al., 2005; Sharma & Baldi, 2016).
Propriétés
IUPAC Name |
(1R,2R)-2-(propylamino)cyclohexan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO/c1-2-7-10-8-5-3-4-6-9(8)11/h8-11H,2-7H2,1H3/t8-,9-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXOCCHYQGUFUDW-RKDXNWHRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1CCCCC1O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN[C@@H]1CCCC[C@H]1O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40574174 |
Source


|
| Record name | (1R,2R)-2-(Propylamino)cyclohexan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40574174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2R)-2-(Propylamino)cyclohexanol | |
CAS RN |
60093-74-5 |
Source


|
| Record name | (1R,2R)-2-(Propylamino)cyclohexan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40574174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


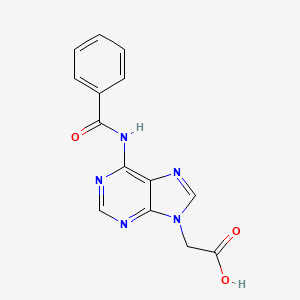



![Hexanoic acid, 6-[(2,5-dioxo-1-pyrrolidinyl)oxy]-6-oxo-, ethyl ester](/img/structure/B1339314.png)
